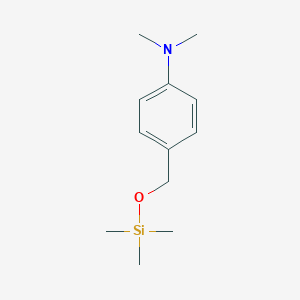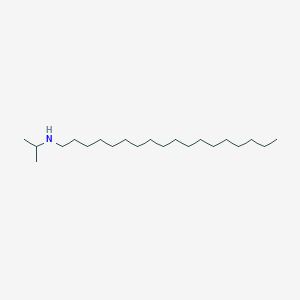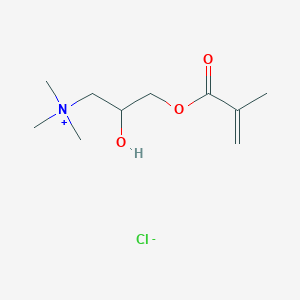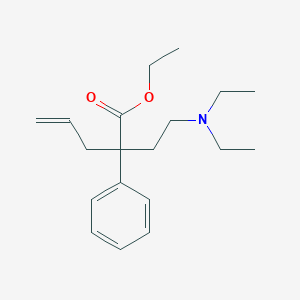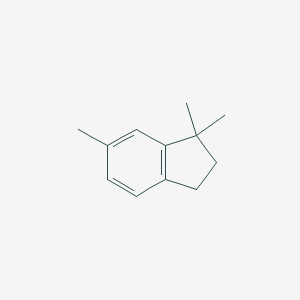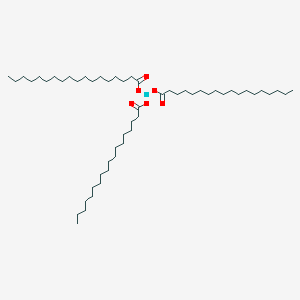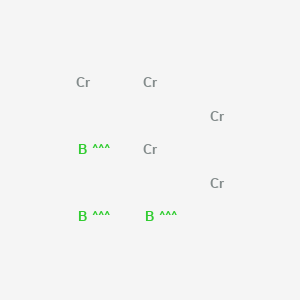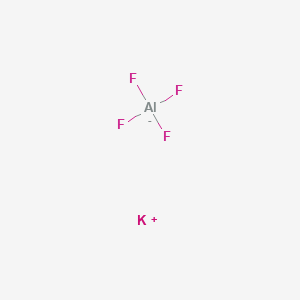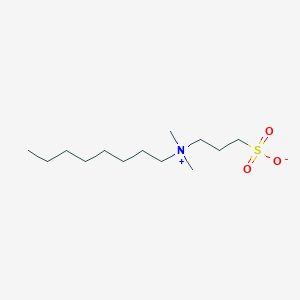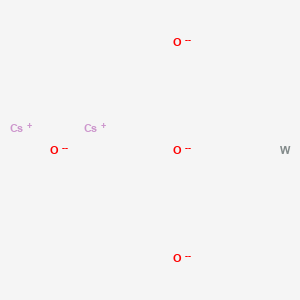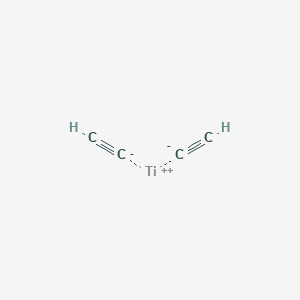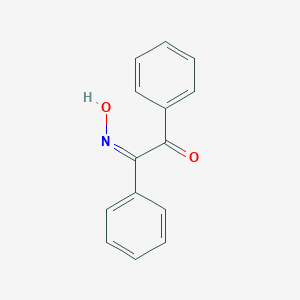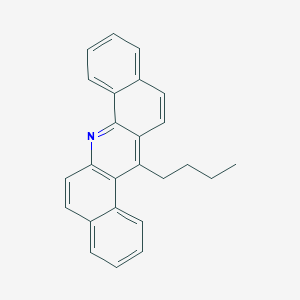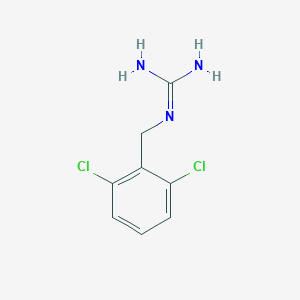
1-(2,6-Dichlorobenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorobenzyl)guanidine, also known as DCBG, is a compound that has been extensively studied for its potential as an antiseptic and disinfectant agent. It belongs to the family of guanidine compounds, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine is not fully understood, but it is believed to involve disruption of the microbial cell membrane. 1-(2,6-Dichlorobenzyl)guanidine has been shown to bind to the lipid bilayer of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. 1-(2,6-Dichlorobenzyl)guanidine has also been shown to inhibit the activity of certain enzymes involved in microbial metabolism.
Efectos Bioquímicos Y Fisiológicos
1-(2,6-Dichlorobenzyl)guanidine has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. 1-(2,6-Dichlorobenzyl)guanidine has been shown to have minimal effects on mammalian cells, including human skin fibroblasts and red blood cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dichlorobenzyl)guanidine has several advantages as an antimicrobial agent in lab experiments. It has broad-spectrum activity against a variety of microorganisms, making it useful for a wide range of applications. It is also relatively stable and easy to handle. However, 1-(2,6-Dichlorobenzyl)guanidine has some limitations. It is not effective against all microorganisms, and its mechanism of action is not fully understood. Additionally, its use as a preservative in cosmetics and personal care products is subject to regulatory restrictions.
Direcciones Futuras
There are several potential future directions for research on 1-(2,6-Dichlorobenzyl)guanidine. One area of interest is the development of new formulations and delivery systems for 1-(2,6-Dichlorobenzyl)guanidine, such as nanoparticles or liposomes, which could enhance its antimicrobial activity and reduce toxicity. Another area of interest is the study of 1-(2,6-Dichlorobenzyl)guanidine's potential as a therapeutic agent for the treatment of microbial infections. 1-(2,6-Dichlorobenzyl)guanidine's ability to inhibit certain enzymes involved in microbial metabolism could make it a promising target for drug development. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine and its effects on mammalian cells.
Métodos De Síntesis
1-(2,6-Dichlorobenzyl)guanidine can be synthesized by reacting 2,6-dichlorobenzyl chloride with guanidine in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,6-Dichlorobenzyl)guanidine as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorobenzyl)guanidine has been extensively studied for its potential as an antiseptic and disinfectant agent. It has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. 1-(2,6-Dichlorobenzyl)guanidine has been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. 1-(2,6-Dichlorobenzyl)guanidine has also been tested for its potential as a preservative in cosmetics and personal care products.
Propiedades
Número CAS |
14885-07-5 |
|---|---|
Nombre del producto |
1-(2,6-Dichlorobenzyl)guanidine |
Fórmula molecular |
C8H9Cl2N3 |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Clave InChI |
RGVMWJYLTMLTMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
Sinónimos |
N-(2,6-DICHLORO-BENZYL)-GUANIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



